Triethyltin bromide
Overview
Description
Triethyltin bromide, with the formula (C2H5)3SnBr, has been studied for its interactions with various biological systems and chemical properties. This compound has been identified as an inhibitor of red cell hexokinase and has been observed to interact with other cellular components.
Synthesis Analysis
A convenient one-step synthesis of tri-n-butyltin bromide, which is related to triethyltin bromide, can be achieved from corresponding organotin chlorides by halogen redistribution reactions (Friedrich, Abma, & Delucca, 1982).
Molecular Structure Analysis
The molecular structure of triethyltin bromide-related compounds has been extensively studied. For example, the crystal structure of triphenylphosphine oxide adduct of tri-3-thienyltin bromide exhibits a five-coordinate trigonal bipyramidal environment (Allen, Derbyshire, Nowell, & Brooks, 1984).
Chemical Reactions and Properties
Triethyltin bromide has been noted for its ability to interact with red cell and yeast hexokinase, affecting cellular functions (Siebenlist & Taketa, 1980; 1983).
Physical Properties Analysis
The physical properties of triethyltin bromide have been inferred through related compounds. For example, the study of tricyclohexyltin halides, which are structurally similar, provides insights into the lattice dynamics and chemical structure relationships of such compounds (Calogero, Ganis, Peruzzo, Tagliavini, & Valle, 1981).
Chemical Properties Analysis
Triethyltin bromide's chemical properties, particularly its reactivity with biological systems, have been a focus of study. It is known to bind with cat hemoglobin, altering its oxygen affinity, and to inhibit glycolysis in red cells (Siebenlist & Taketa, 1981).
Scientific Research Applications
Effects on Protein Kinases : Triethyltin bromide activates cyclic AMP-dependent protein kinases in human red cell membranes and bovine brain, enhancing phosphorylation of proteins. This suggests a physiological significance in kinase activation by triethyltin (Siebenlist & Taketa, 1983).
Inhibition of Hexokinase : It selectively inhibits red cell hexokinase, affecting glycolysis without hemolysis or impacting other glycolytic enzymes. This identifies hexokinase as a protein interacting with triethyltin (Siebenlist & Taketa, 1980).
Interaction with Red Cell Components : Triethyltin bromide interacts with cat hemoglobin, increasing its oxygen affinity. It also causes hemolysis in various red cells, linked to glycolysis inhibition and membrane ATPase inhibition (Siebenlist & Taketa, 1981).
Effects on Spinal Cord and Muscle : In rats, triethyltin bromide causes spinal cord edema and affects myelin, with implications for motor function impairment (Richman & Bierkamper, 1984).
Auditory Effects : Distinct from trimethyltin chloride, triethyltin bromide changes startle response without affecting auditory acuity (Young & Fechter, 1986).
Temperature-Dependent Enzyme Inactivation : It demonstrates temperature-dependent inactivation of yeast hexokinase B, indicating a potential conformational change at higher temperatures (Siebenlist & Taketa, 1983).
Therapy for Cerebral Edema : Dexamethasone therapy can decrease the severity of brain edema and lower triethyltin levels in rats, suggesting a therapeutic approach (Studer et al., 1973).
Neurobehavioral Effects : Acute exposure affects visual evoked responses and hippocampal afterdischarge in rats, indicating alterations in CNS functioning (Dyer & Howell, 1982).
Thermoregulation Effects : It affects thermoregulatory control in mice, indicating a type of regulated hypothermia (Gordon et al., 1984).
Reflex Modulation Audiometry : Triethyltin disrupts neuromuscular function without affecting hearing in rats (Fechter & Young, 1983).
Spontaneous Motor Activity : It disrupts normal behavioral patterns in rats, as observed through a computer pattern recognition system (Kernan et al., 1991).
MBP-mRNA Expression : Triethyltin stimulates myelin basic protein-messenger RNA expression during myelin edema and recovery in rats (Veronesi et al., 1991).
Safety And Hazards
Triethyltin bromide is classified as acutely toxic and is harmful if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, not getting it in eyes, on skin, or on clothing, and using it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
bromo(triethyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5.BrH.Sn/c3*1-2;;/h3*1H2,2H3;1H;/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPIFPBKXYBDGV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sn](CC)(CC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BrSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040712 | |
Record name | Triethyltin bromide | |
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Molecular Weight |
285.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Triethyl tin bromide is a clear colorless liquid. (NTP, 1992) | |
Record name | TRIETHYL TIN BROMIDE | |
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Boiling Point |
435 °F at 760 mmHg (NTP, 1992) | |
Record name | TRIETHYL TIN BROMIDE | |
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Flash Point |
210 °F (NTP, 1992) | |
Record name | TRIETHYL TIN BROMIDE | |
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Solubility |
5 to 10 mg/mL at 72 °F (NTP, 1992) | |
Record name | TRIETHYL TIN BROMIDE | |
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Density |
1.63 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | TRIETHYL TIN BROMIDE | |
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Product Name |
Triethyltin bromide | |
CAS RN |
2767-54-6 | |
Record name | TRIETHYL TIN BROMIDE | |
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Record name | Triethyltin bromide | |
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Record name | Bromotriethylstannane | |
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Record name | Stannane, bromotriethyl- | |
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Record name | Triethyltin bromide | |
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Record name | Triethyltin bromide | |
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Record name | BROMOTRIETHYLSTANNANE | |
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Melting Point |
7.7 °F (NTP, 1992) | |
Record name | TRIETHYL TIN BROMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21174 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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